REACTION_CXSMILES
|
[Br:1][C:2]1[S:6][C:5]([CH2:7][N:8]2[CH2:12]CC[CH2:9]2)=[CH:4][CH:3]=1.CNC.CO>>[Br:1][C:2]1[S:6][C:5]([CH2:7][N:8]([CH3:12])[CH3:9])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(S1)CN1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(S1)CN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 204 mg | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |